molecular formula C10H8BrNO B3246451 1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl- CAS No. 17826-09-4

1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-

Cat. No. B3246451
CAS RN: 17826-09-4
M. Wt: 238.08 g/mol
InChI Key: VRSRWYBZDMNUAK-UHFFFAOYSA-N
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Description

1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-2-methyl-, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives play a significant role in Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .

Scientific Research Applications

Multicomponent Reactions (MCRs)

Overview: Multicomponent reactions (MCRs) are powerful synthetic strategies that allow the convergent assembly of complex molecules from multiple starting materials. They are environmentally friendly, high-yielding, and cost-effective.

Role of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde::

Antiviral Research

Overview: Given the ongoing need for antiviral agents, exploring novel compounds is crucial.

Role of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde::

Other Applications

Overview: Beyond the mentioned fields, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde may find applications in other areas, such as materials science or catalysis.

Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–22. Read more

properties

IUPAC Name

5-bromo-2-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRWYBZDMNUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
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1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
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1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
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1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
Reactant of Route 5
1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
Reactant of Route 6
1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-

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